molecular formula C48H36ClFeN4 B579751 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride CAS No. 19496-18-5

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride

Cat. No.: B579751
CAS No.: 19496-18-5
M. Wt: 760.139
InChI Key: ULLBMEVRMAFVTQ-UHFFFAOYSA-M
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Description

5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride , is a coordination compound featuring a porphyrin ring system with four 4-methylphenyl groups attached to the porphyrin core and an iron(III) ion at the center. This compound is a derivative of porphyrin, a class of organic compounds known for their stability and complexation properties with metal ions.

Synthetic Routes and Reaction Conditions:

  • Biltz Method: This method involves the reaction of pyrrole with an aldehyde (such as 4-methylbenzaldehyde) in the presence of an acid catalyst to form the porphyrin ring system. The resulting porphyrin is then complexed with iron(III) chloride to form the final compound.

  • Adler Method: This method involves the condensation of pyrrole with an aldehyde and an oxidizing agent to form the porphyrin ring system, followed by complexation with iron(III) chloride.

Industrial Production Methods: The industrial production of 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride typically involves large-scale synthesis using the Biltz or Adler methods. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the iron ion or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized porphyrins with altered electronic properties.

  • Reduction Products: Reduced forms of the porphyrin with different redox potentials.

  • Substitution Products: Modified porphyrins with new functional groups.

Scientific Research Applications

Chemistry: This compound is used in the study of coordination chemistry and metalloporphyrins. It serves as a model compound for understanding the interactions between metal ions and porphyrin ligands. Biology: It is used in biological research to study the role of metalloporphyrins in biological systems, such as in heme proteins and enzymes. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride exerts its effects involves its ability to coordinate with metal ions and participate in electron transfer reactions. The porphyrin ring system acts as a ligand, binding to the iron(III) ion and facilitating redox reactions. The compound can generate reactive oxygen species through photoactivation, which can be used in therapeutic applications.

Comparison with Similar Compounds

  • Hemoglobin: A natural porphyrin-based compound with iron(II) at its core, used for oxygen transport in blood.

  • Cytochrome c: Another metalloporphyrin involved in electron transfer in the electron transport chain.

  • Porphyrin Derivatives: Various synthetic porphyrins with different substituents and metal ions.

Uniqueness: 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride is unique in its specific substituents (4-methylphenyl groups) and its iron(III) ion, which give it distinct electronic and optical properties compared to other porphyrins and metalloporphyrins.

Properties

IUPAC Name

iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLBMEVRMAFVTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36ClFeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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